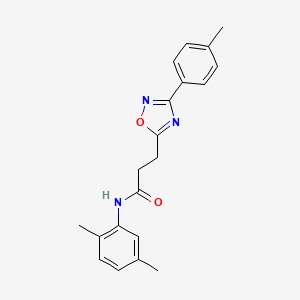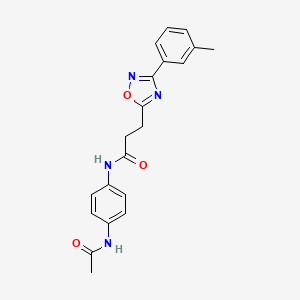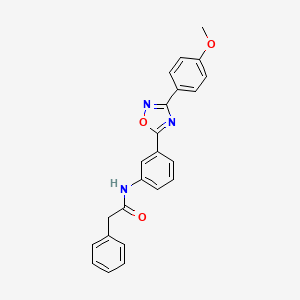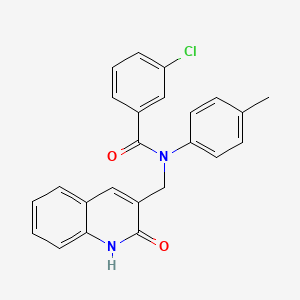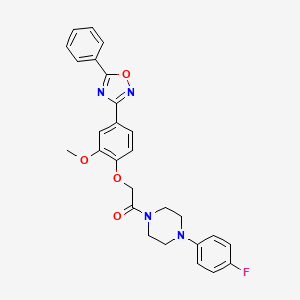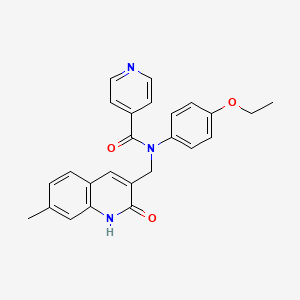
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidin-4-one derivatives, which have been studied extensively for their biological activities.
Scientific Research Applications
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been studied for its potential applications in the field of medicine. The compound has been shown to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. The compound has also been studied for its potential use as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. The compound has also been shown to inhibit the expression of various oncogenes and induce cell cycle arrest in cancer cells.
Biochemical and physiological effects:
Studies have shown that (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one exhibits low toxicity towards normal cells and tissues. The compound has been shown to induce apoptosis in cancer cells without affecting normal cells. The compound has also been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one in lab experiments include its low toxicity towards normal cells and tissues, its potential applications in the field of medicine, and its ability to induce apoptosis in cancer cells. Limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and its potential side effects.
Future Directions
For research on (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one include studying its potential use as a therapeutic agent for various types of cancer, investigating its antibacterial and antifungal activities in more detail, and conducting further studies to fully understand its mechanism of action. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential applications in other fields, such as agriculture and environmental science.
In conclusion, (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has shown potential applications in the field of medicine. The compound exhibits anticancer, antitumor, and antiproliferative activities against various cancer cell lines and has low toxicity towards normal cells and tissues. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Synthesis Methods
The synthesis of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been reported in the literature. The compound can be synthesized by reacting 3-chlorobenzaldehyde with benzylamine in the presence of acetic acid to obtain 3-chlorobenzylidenebenzylamine. The resulting compound is then reacted with 3-chlorophenyl isocyanate in the presence of a base to obtain (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one.
properties
IUPAC Name |
1-benzyl-2-(3-chlorophenyl)-3-[(E)-(3-chlorophenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O/c24-20-10-4-8-18(12-20)14-26-28-22(29)16-27(15-17-6-2-1-3-7-17)23(28)19-9-5-11-21(25)13-19/h1-14,23H,15-16H2/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFSXXULFMMKO-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)N=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)/N=C/C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(3-chlorophenyl)-3-{[(E)-(3-chlorophenyl)methylidene]amino}imidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)
